![molecular formula C18H23NO3S B4286776 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide](/img/structure/B4286776.png)
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
Overview
Description
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide, also known as TBNMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications. In
Scientific Research Applications
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide may have anti-cancer properties and could potentially be used to treat a variety of different types of cancer. Additionally, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases and other conditions that involve the immune system.
Mechanism of Action
The exact mechanism of action for 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is not yet fully understood. However, research has suggested that the compound may work by inhibiting certain enzymes or pathways in the body that are involved in the development of cancer or inflammation.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. Studies have suggested that the compound may have anti-inflammatory properties and could potentially be used to treat a variety of different conditions that involve inflammation. Additionally, 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has been shown to have anti-cancer properties and may be able to inhibit the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide in lab experiments is its unique chemical structure. This allows researchers to study the compound in a variety of different contexts and explore its potential applications in a number of different areas. However, there are also some limitations to using 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide in lab experiments. For example, the compound can be difficult to synthesize and may not be readily available in large quantities.
Future Directions
There are a number of different future directions for 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide research. One area of interest is in the development of new cancer treatments that utilize the compound. Additionally, researchers may explore the potential use of 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide in the treatment of other conditions, such as inflammatory diseases or autoimmune disorders. Finally, further research may be needed to fully understand the mechanism of action for 4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide and to explore its potential applications in a variety of different contexts.
properties
IUPAC Name |
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-12-15(22-5)8-11-17(13)19-23(20,21)16-9-6-14(7-10-16)18(2,3)4/h6-12,19H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVEVSBEDHIRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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